[4-Chloro-3-(methoxymethyl)phenyl]boronic acid
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Overview
Description
[4-Chloro-3-(methoxymethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of [4-Chloro-3-(methoxymethyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound participates as a nucleophilic organic group . The reaction involves the transfer of the organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, affects the biochemical pathway of carbon–carbon bond formation . This reaction has downstream effects on the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of chemically differentiated fragments .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions , which can affect the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-3-(methoxymethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3-(methoxymethyl)phenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [4-Chloro-3-(methoxymethyl)phenyl]boronic acid.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chloro and methoxymethyl substituents, making it less sterically hindered and more reactive in some cases.
4-Methoxyphenylboronic Acid: Similar structure but without the chloro substituent, leading to different reactivity and selectivity in reactions.
Uniqueness: The presence of both chloro and methoxymethyl groups in [4-Chloro-3-(methoxymethyl)phenyl]boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
[4-chloro-3-(methoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVZGJDFXPORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)COC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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